
Bismuth;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth–titanium (1/1), also known as bismuth titanate, is a compound composed of bismuth and titanium in a 1:1 ratio. This compound is known for its unique properties, including high dielectric constant, ferroelectricity, and piezoelectricity, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Bismuth titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (around 800-1000°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then dried and calcined to obtain bismuth titanate . Hydrothermal synthesis involves reacting bismuth and titanium precursors in an aqueous solution at elevated temperatures and pressures, leading to the formation of bismuth titanate nanoparticles .
Industrial Production Methods: In industrial settings, bismuth titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the precise control of reaction conditions, such as temperature, time, and atmosphere, to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with strong acids and bases, leading to the formation of different bismuth and titanium compounds .
Common Reagents and Conditions: Common reagents used in reactions with bismuth titanate include nitric acid, hydrochloric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving bismuth titanate depend on the specific reagents and conditions used. For example, reacting bismuth titanate with nitric acid can produce bismuth nitrate and titanium dioxide .
科学的研究の応用
Bismuth titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions . In biology and medicine, bismuth titanate nanoparticles are explored for their potential in drug delivery and imaging . In industry, bismuth titanate is used in the production of capacitors, sensors, and actuators due to its high dielectric constant and piezoelectric properties .
作用機序
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. At the molecular level, the alignment of electric dipoles within the crystal structure of bismuth titanate leads to its ferroelectric behavior . This alignment can be influenced by external electric fields, resulting in changes in the material’s polarization and dielectric properties .
類似化合物との比較
Similar Compounds: Similar compounds to bismuth titanate include bismuth vanadate (BiVO4), bismuth molybdate (Bi2MoO6), and bismuth tungstate (Bi2WO6) . These compounds share some properties with bismuth titanate, such as high dielectric constants and photocatalytic activity.
Uniqueness: What sets bismuth titanate apart from these similar compounds is its exceptional ferroelectric and piezoelectric properties, making it particularly valuable in applications requiring high sensitivity and precision . Additionally, bismuth titanate’s stability at high temperatures further enhances its suitability for various industrial applications .
特性
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)

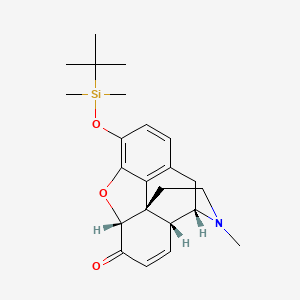


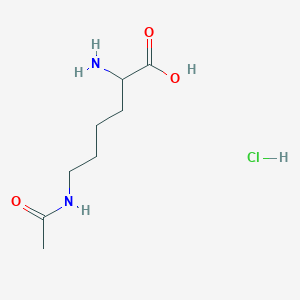

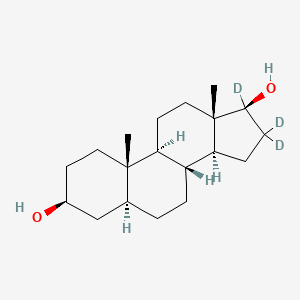
![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)
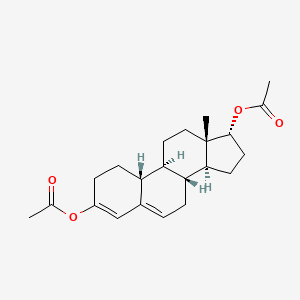
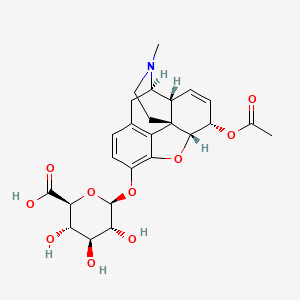
![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)


